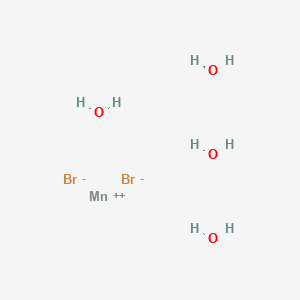Manganese(II) bromide tetrahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Source of Manganese:
Manganous bromide tetrahydrate acts as a readily available source of manganese (Mn) ions in aqueous solutions. Manganese is a crucial element for numerous biological processes, including enzyme activity, energy production, and antioxidant defense mechanisms. Researchers studying these processes often utilize manganous bromide tetrahydrate to introduce controlled amounts of manganese into their experimental systems.
Precursor for Synthesis of Manganese-Based Materials:
Manganous bromide tetrahydrate serves as a versatile precursor for the synthesis of various manganese-based materials with unique properties. These materials hold potential applications in diverse fields, including:
- Catalysis: Manganese-based catalysts play a vital role in several chemical reactions, and manganous bromide tetrahydrate offers a convenient starting point for their synthesis.
- Magnetism: Certain manganese-derived materials exhibit interesting magnetic properties, making them potentially useful in data storage and magnetic resonance imaging (MRI) applications. Manganous bromide tetrahydrate can be employed as a precursor for the synthesis of these materials.
- Battery Materials: Research on rechargeable batteries is ongoing, and manganese-based materials are being explored due to their potential for high energy density and cost-effectiveness. Manganous bromide tetrahydrate can be utilized as a precursor for the development of these battery materials.
Research in Inorganic Chemistry:
Manganous bromide tetrahydrate finds applications in various areas of inorganic chemistry research. These include:
- Crystal Growth: This compound can be used as a starting material for growing high-quality manganese bromide crystals, which hold significance in studies related to crystal structures and material properties.
- Spectroscopic Studies: Manganous bromide tetrahydrate serves as a source of manganese ions for various spectroscopic techniques like electron paramagnetic resonance (EPR) and X-ray absorption spectroscopy (XAS). These techniques provide valuable information about the electronic structure and bonding environment of manganese in various materials.
Manganese(II) bromide tetrahydrate is an inorganic compound with the chemical formula MnBr₂·4H₂O. It consists of manganese cations and bromide anions, coordinated with four water molecules. This compound typically appears as a pink solid and is soluble in water, making it useful in various chemical applications. Its molecular weight is approximately 286.81 g/mol, and it has a melting point of around 64°C .
This hydrolysis reaction highlights its reactivity in aqueous environments.
Manganese(II) bromide tetrahydrate can be synthesized through several methods:
- Direct Reaction: It can be produced by reacting manganese(II) oxide or manganese(II) carbonate with hydrobromic acid:
- Hydration of Manganese(II) Bromide: Anhydrous manganese(II) bromide can be hydrated by adding water under controlled conditions to form the tetrahydrate.
- Precipitation Method: It can also be synthesized by mixing solutions of manganese(II) sulfate and potassium bromide, followed by crystallization from the resulting solution.
These methods ensure the production of high-purity manganese(II) bromide tetrahydrate suitable for laboratory and industrial applications.
Manganese(II) bromide tetrahydrate finds utility across various domains:
- Catalysis: It serves as a catalyst in organic synthesis reactions, particularly in coupling reactions like the Stille reaction .
- Material Science: It is used in the fabrication of perovskite materials for solar cells, enhancing their efficiency and stability .
- Chemical Analysis: Its solubility makes it valuable in analytical chemistry for testing and preparation purposes.
- Water Treatment: As a metal bromide compound, it contributes to water purification processes.
Research on the interactions of manganese(II) bromide tetrahydrate focuses on its reactivity with other compounds and its biological implications. Studies have shown that it can interact with various organic substrates during catalytic processes. Furthermore, understanding its interactions within biological systems is crucial for assessing its safety profile and potential therapeutic uses.
Manganese(II) bromide tetrahydrate shares similarities with other metal halides but has unique properties that distinguish it from them. Below is a comparison table highlighting some similar compounds:
| Compound Name | Formula | Solubility | Unique Features |
|---|---|---|---|
| Manganese(II) chloride | MnCl₂·4H₂O | Soluble | Used in electroplating and as a catalyst |
| Manganese(II) sulfate | MnSO₄·H₂O | Soluble | Essential for plant growth |
| Cobalt(II) bromide | CoBr₂·6H₂O | Soluble | Used in dyeing and as a catalyst |
| Iron(III) bromide | FeBr₃·6H₂O | Soluble | Acts as a Lewis acid in organic synthesis |
Manganese(II) bromide tetrahydrate stands out due to its specific applications in catalysis and material science, particularly in solar energy technologies, which are increasingly relevant today .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








